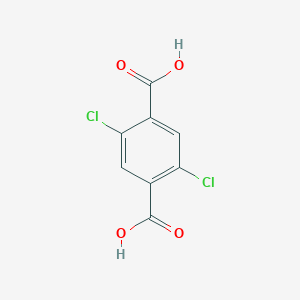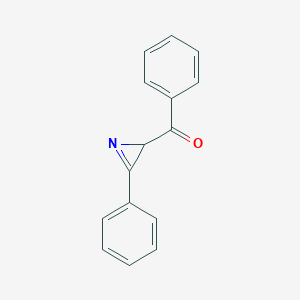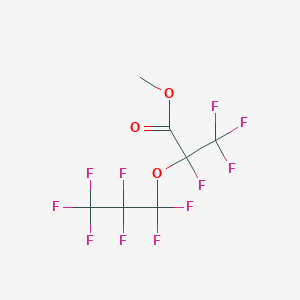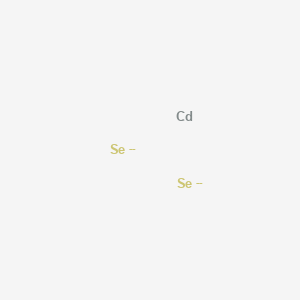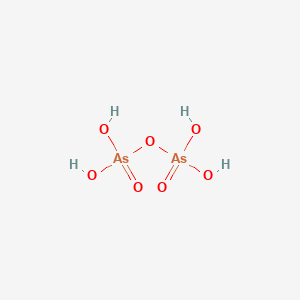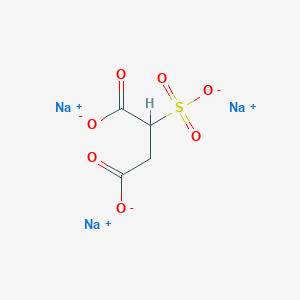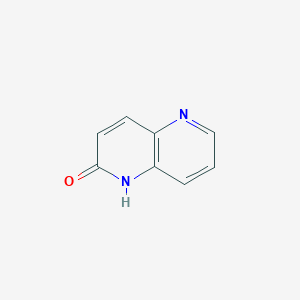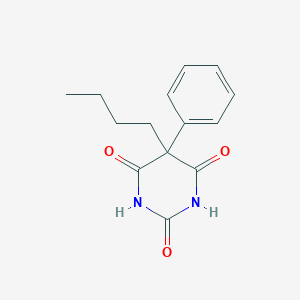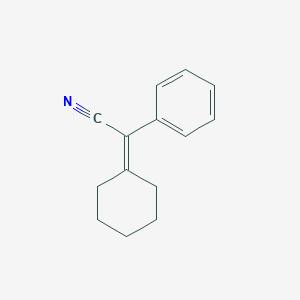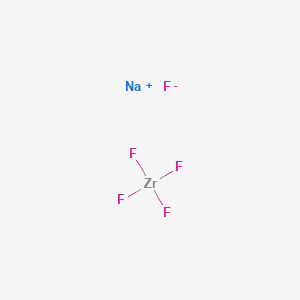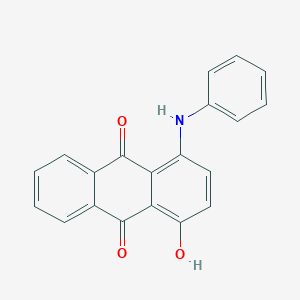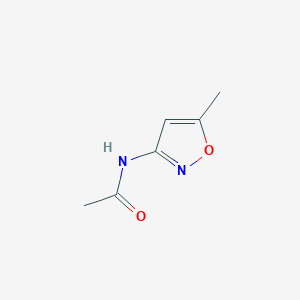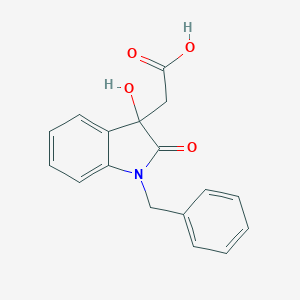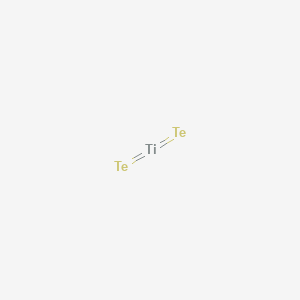
Titanium telluride
Overview
Description
Titanium telluride is a compound of titanium and tellurium . The telluride ion is the anion Te 2− and its derivatives . It is analogous to the other chalcogenide anions, the lighter O 2−, S 2−, and Se 2−, and the heavier Po 2− .
Synthesis Analysis
Titanium telluride can be synthesized using various methods such as hydro/solvent thermal, chemical vapor deposition, and electrodeposition . A layered TiTe2 can be prepared by a one-step vacuum sintering technique .Molecular Structure Analysis
Ti5Te4 is Titanium telluride structured and crystallizes in the tetragonal I4/m space group . The structure is three-dimensional. There are two inequivalent Ti sites .Chemical Reactions Analysis
The TiTe2 electrode in the half cell shows a low charging voltage (∼0.7 V vs. Zn 2+ /Zn), a high reversible capacity of 225 mA h g −1 at 0.1 A g −1, and stable cycling properties with a 95% capacity retention over an exceptionally long life of 30,000 cycles at 5 A g −1 .Physical And Chemical Properties Analysis
Titanium telluride has strong metallic properties and unique physical/chemical merits . It has a higher conductivity compared with sulfur and selenium . It also has strong metallic characteristics, allowing telluride materials to admit more electrolyte ions and increase diffusion kinetics, enhancing energy storage reaction and offering high rate capability of energy storage devices .Scientific Research Applications
Terahertz Spectrometry : A terahertz (THz) spectrometer using femtosecond titanium-sapphire laser was developed for multi-purpose applications, including studying the emission efficiency of THz radiation in nonlinear optical media, like zinc telluride (S. Mikerin, K. Poteshkina, A. Plekhanov, 2014).
Thermoelectric Performance Enhancement : Introducing nano-sized ceramic titanium carbide (nano-TiC) into bismuth antimony telluride composites resulted in improved conversion efficiency, thermal conductivity reduction, and increased hardness, enhancing thermoelectric performance (Liuwei Zhao et al., 2021).
Battery Applications : Titanium(IV)-Zirkonium IV-telluride (TiZrTe4) was prepared to explore its intercalation behavior for potential battery applications (Z. Cybulski, A. Feltz, M. Andratschke, 1989).
Unique Titanium Compounds : Research disclosed highly modular syntheses of titanium compounds containing various telluride structural motifs, which are of interest in chemical studies (P. Zatsepin et al., 2022).
Solar Cell Interface Properties : Studies on the interface properties of cadmium telluride (CdTe) grown on titanium dioxide (TiO2) films revealed insights valuable for solid-state injection-type solar cells (S. Tiefenbacher, C. Pettenkofer, W. Jaegermann, 2002).
Nanotechnology and Biomedical Applications : Titanium nanostructures, including titanium dioxide (TiO2) nanomaterials, have significant applications in photocatalysis, environmental pollution removal, and biomedical fields (Xiaobo Chen, Lei Liu, Fuqiang Huang, 2015; M. Kulkarni et al., 2015).
Thermal Stability of Telluride Glasses : Titanium dioxide (TiO2) incorporated tellurite glasses were studied, showing that TiO2 effectively promotes crystallization in these glasses, with implications for material engineering (Feifei Chen et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
bis(tellanylidene)titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Te.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPAOGPIWFDWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065242 | |
| Record name | Titanium telluride (TiTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium telluride | |
CAS RN |
12067-75-3 | |
| Record name | Titanium telluride (TiTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium telluride (TiTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium telluride (TiTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium telluride (TiTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



